molecular formula C18H18N2O8 B15206869 Dopaxanthin

Dopaxanthin

Cat. No.: B15206869
M. Wt: 390.3 g/mol
InChI Key: YSNPSKZBOQYUHH-JZCSJQFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopaxanthin is synthesized through the condensation of betalamic acid with dopamine. The reaction is catalyzed by the enzyme tyrosinase, which facilitates the conversion of betalamic acid to this compound . The reaction conditions typically involve maintaining a pH of around 7.0 and a temperature of approximately 25°C .

Industrial Production Methods

Industrial production of this compound involves the extraction of betalamic acid from plant sources, followed by its enzymatic conversion to this compound. This process is optimized to maximize yield and purity, often involving the use of bioreactors to control reaction conditions .

Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

(2S,4E)-4-[2-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C18H18N2O8/c21-14-2-1-9(8-15(14)22)5-11(16(23)24)19-4-3-10-6-12(17(25)26)20-13(7-10)18(27)28/h1-4,6,8,11,13,20-22H,5,7H2,(H,23,24)(H,25,26)(H,27,28)/b10-3-,19-4?/t11-,13-/m0/s1

InChI Key

YSNPSKZBOQYUHH-JZCSJQFLSA-N

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(=CC1=CC=NC(CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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